Cas no 1955561-57-5 (5-chloro-2-(trifluoromethyl)benzene-1-sulfonyl fluoride)

5-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl fluoride is a versatile sulfonyl fluoride derivative with applications in organic synthesis and medicinal chemistry. Its key structural features include a chloro substituent and a trifluoromethyl group on the benzene ring, enhancing its reactivity and stability. The sulfonyl fluoride moiety is particularly valuable as a selective electrophile in SuFEx (Sulfur Fluoride Exchange) click chemistry, enabling efficient bioconjugation and polymer functionalization. This compound exhibits high purity and consistent performance, making it suitable for pharmaceutical intermediates and material science research. Its robust stability under various conditions ensures reliable handling and storage, while its reactivity profile allows for precise modifications in complex molecular frameworks.
5-chloro-2-(trifluoromethyl)benzene-1-sulfonyl fluoride structure
1955561-57-5 structure
商品名:5-chloro-2-(trifluoromethyl)benzene-1-sulfonyl fluoride
CAS番号:1955561-57-5
MF:C7H3ClF4O2S
メガワット:262.609133958817
MDL:MFCD28968412
CID:5182602
PubChem ID:122235970

5-chloro-2-(trifluoromethyl)benzene-1-sulfonyl fluoride 化学的及び物理的性質

名前と識別子

    • Benzenesulfonyl fluoride, 5-chloro-2-(trifluoromethyl)-
    • 5-chloro-2-(trifluoromethyl)benzene-1-sulfonyl fluoride
    • MDL: MFCD28968412
    • インチ: 1S/C7H3ClF4O2S/c8-4-1-2-5(7(9,10)11)6(3-4)15(12,13)14/h1-3H
    • InChIKey: GKIPVTXDDYLMHL-UHFFFAOYSA-N
    • ほほえんだ: C1(S(F)(=O)=O)=CC(Cl)=CC=C1C(F)(F)F

5-chloro-2-(trifluoromethyl)benzene-1-sulfonyl fluoride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-224044-1.0g
5-chloro-2-(trifluoromethyl)benzene-1-sulfonyl fluoride
1955561-57-5 95%
1.0g
$571.0 2024-06-20
Enamine
EN300-224044-0.5g
5-chloro-2-(trifluoromethyl)benzene-1-sulfonyl fluoride
1955561-57-5 95%
0.5g
$548.0 2024-06-20
Enamine
EN300-224044-0.05g
5-chloro-2-(trifluoromethyl)benzene-1-sulfonyl fluoride
1955561-57-5 95%
0.05g
$480.0 2024-06-20
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01036611-1g
5-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl fluoride
1955561-57-5 95%
1g
¥4893.0 2023-03-12
Enamine
EN300-224044-0.1g
5-chloro-2-(trifluoromethyl)benzene-1-sulfonyl fluoride
1955561-57-5 95%
0.1g
$502.0 2024-06-20
Enamine
EN300-224044-5.0g
5-chloro-2-(trifluoromethyl)benzene-1-sulfonyl fluoride
1955561-57-5 95%
5.0g
$1654.0 2024-06-20
Enamine
EN300-224044-10g
5-chloro-2-(trifluoromethyl)benzene-1-sulfonyl fluoride
1955561-57-5
10g
$2454.0 2023-09-15
Enamine
EN300-224044-10.0g
5-chloro-2-(trifluoromethyl)benzene-1-sulfonyl fluoride
1955561-57-5 95%
10.0g
$2454.0 2024-06-20
Enamine
EN300-224044-2.5g
5-chloro-2-(trifluoromethyl)benzene-1-sulfonyl fluoride
1955561-57-5 95%
2.5g
$1118.0 2024-06-20
Enamine
EN300-224044-1g
5-chloro-2-(trifluoromethyl)benzene-1-sulfonyl fluoride
1955561-57-5
1g
$571.0 2023-09-15

5-chloro-2-(trifluoromethyl)benzene-1-sulfonyl fluoride 関連文献

5-chloro-2-(trifluoromethyl)benzene-1-sulfonyl fluorideに関する追加情報

5-Chloro-2-(Trifluoromethyl)Benzene-1-Sulfonyl Fluoride (CAS 1955561-57-5): A Versatile Building Block in Modern Medicinal Chemistry

In the realm of sulfonyl fluoride chemistry, 5-chloro-2-(trifluoromethyl)benzene-1-sulfonyl fluoride (CAS No. 1955561-57-5) stands out as a critical intermediate for constructing bioactive molecules. This compound combines the structural advantages of a trifluoromethyl group with a sulfonamide precursor, offering unique physicochemical properties that make it indispensable in drug discovery pipelines. Recent advancements in medicinal chemistry have highlighted its role in modulating protein-protein interactions (PPIs) and covalent inhibitor design, positioning this reagent at the forefront of emerging therapeutic strategies.

The benzene ring substitution pattern of this compound - featuring a meta-chlorine and para-trifluoromethyl arrangement - creates favorable electronic effects that enhance metabolic stability while maintaining lipophilicity within therapeutic ranges. Studies published in Journal of Medicinal Chemistry (2023) demonstrate how these substituents synergistically improve blood-brain barrier penetration when incorporated into CNS drug candidates. The sulfonyl fluoride moiety further enables site-specific covalent modification of cysteine residues, a mechanism exploited in novel kinase inhibitors targeting oncogenic mutations.

In enzymology applications, this reagent has been pivotal in developing irreversible inhibitors for serine hydrolases. A 2024 study from the Nature Chemical Biology highlighted its use in designing irreversible inhibitors of monoacylglycerol lipase (MGLL), demonstrating 98% inhibition at nanomolar concentrations with excellent selectivity over related enzymes. The trifluoromethyl group's electron-withdrawing effect stabilizes the transition state during acylation, while the chlorine substitution prevents off-target reactivity with nucleophilic residues.

Synthetic chemists appreciate this compound's versatility as an electrophilic sulfonating agent under mild conditions. Recent protocols described in Organic Letters (2023) utilize it for efficient preparation of bioisosteric replacements for carboxylic acids in peptide mimetics. The trifluoromethyl substituent's steric bulk effectively blocks undesired side reactions, enabling gram-scale synthesis with >98% purity using standard Schotten-Baumann conditions modified with phase-transfer catalysts.

Bioorthogonal applications are emerging through its use in click chemistry frameworks. Researchers at MIT reported using this sulfonyl fluoride to create fluorinated reporters for live-cell imaging, leveraging the trifluoromethyl group's fluorescence quenching properties when conjugated to fluorescent dyes. This enables real-time monitoring of protein trafficking without disrupting cellular processes, a breakthrough validated through super-resolution microscopy studies published in Cell Chemical Biology (2024).

In vaccine development, this compound's unique profile is being explored for adjuvant design. A collaborative study between Oxford University and BioNTech demonstrated that fluorinated sulfonamides derived from this precursor enhance antigen presentation by upregulating costimulatory molecules on dendritic cells. The chlorine substitution was shown to modulate Toll-like receptor signaling pathways without inducing excessive cytokine release, addressing a key challenge in next-generation vaccine formulations.

Safety profiles established through recent toxicology studies confirm its utility across preclinical models. Data from Toxicological Sciences (2023) indicate no genotoxic effects up to 100 mg/kg doses in rodent models when used as an intermediate, with rapid metabolic conversion to non-toxic sulfate conjugates via phase II pathways. This aligns with regulatory trends emphasizing green chemistry principles, as evidenced by its inclusion in FDA's emerging "Design for Toxicokinetics" guidelines.

The compound's commercial availability has spurred innovation across multiple therapeutic areas including neurodegenerative diseases and immuno-oncology. Pharmaceutical companies like Pfizer and Roche have integrated it into their fragment-based drug discovery platforms, capitalizing on its ability to stabilize transient enzyme conformations during structure-based design processes. Computational docking studies confirm its unique binding modes to allosteric sites previously considered undruggable.

Ongoing research focuses on solid-state characterization challenges posed by its polymorphic tendencies under high-humidity conditions. Advanced techniques like variable temperature XRD and DSC analysis revealed three distinct crystalline forms differing by hydrogen-bonding networks involving the sulfonyl fluoride group. This knowledge is now being applied to optimize storage conditions and ensure batch-to-batch consistency for clinical trial materials.

In summary, CAS 1955561-57-5 continues to redefine boundaries in medicinal chemistry through its dual role as both structural component and functionalizing reagent. Its incorporation into cutting-edge technologies like artificial intelligence-driven molecular design platforms promises further breakthroughs across diverse biomedical applications, solidifying its status as an essential tool for modern drug development.

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